(3-Bromo-2,6-difluorophenyl)methanol
Overview
Description
(3-Bromo-2,6-difluorophenyl)methanol: is an organic compound with the molecular formula C7H5BrF2O and a molecular weight of 223.02 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,6-difluorophenyl)methanol typically involves the bromination and fluorination of a phenylmethanol precursor. One common method includes the reaction of 3-bromo-2,6-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-2,6-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products:
Oxidation: 3-Bromo-2,6-difluorobenzaldehyde, 3-Bromo-2,6-difluorobenzoic acid.
Reduction: 3-Bromo-2,6-difluorophenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Bromo-2,6-difluorophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated phenylmethanols on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications .
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of new drugs with improved pharmacokinetic properties. The presence of bromine and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-difluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-Bromo-2,6-difluorobenzaldehyde
- 3-Bromo-2,6-difluorobenzoic acid
- 3-Bromo-2,6-difluorophenylmethane
- 3-Bromo-2,6-difluorophenol
Uniqueness: (3-Bromo-2,6-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, along with a hydroxymethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
(3-bromo-2,6-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUWCHLKAFPIDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623506 | |
Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438050-05-6 | |
Record name | (3-Bromo-2,6-difluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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